![molecular formula C8H9N3O2 B12893516 6-Methyl-6H-furo[2,3-b]pyrrole-5-carbohydrazide CAS No. 201019-33-2](/img/structure/B12893516.png)
6-Methyl-6H-furo[2,3-b]pyrrole-5-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-6H-furo[2,3-b]pyrrole-5-carbohydrazide is a heterocyclic compound that belongs to the class of furo[2,3-b]pyrroles. These compounds are known for their unique structural features and potential applications in various fields of science and industry. The presence of both furan and pyrrole rings in its structure contributes to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of 6-Methyl-6H-furo[2,3-b]pyrrole-5-carbohydrazide typically involves multiple steps. One common method starts with the preparation of methyl 6H-furo[2,3-b]pyrrole-5-carboxylate through the thermolysis of methyl 2-azido-3-(3-furyl)propenoate . The methyl 6H-furo[2,3-b]pyrrole-5-carboxylate can then be converted to its 6-methyl derivative using phase-transfer catalysis conditions . The final step involves the reaction of the ester with hydrazine in refluxing ethanol to yield this compound .
Analyse Chemischer Reaktionen
6-Methyl-6H-furo[2,3-b]pyrrole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the furo[2,3-b]pyrrole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6-Methyl-6H-furo[2,3-b]pyrrole-5-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It can be used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 6-Methyl-6H-furo[2,3-b]pyrrole-5-carbohydrazide involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
6-Methyl-6H-furo[2,3-b]pyrrole-5-carbohydrazide can be compared with other similar compounds such as:
6-Methyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid: This compound has a thieno ring instead of a furo ring, leading to different chemical properties and applications.
4H-Thieno[3,2-b]pyrrole-5-carbohydrazides: These compounds have a similar pyrrole ring but differ in the attached groups and overall structure.
Eigenschaften
CAS-Nummer |
201019-33-2 |
|---|---|
Molekularformel |
C8H9N3O2 |
Molekulargewicht |
179.18 g/mol |
IUPAC-Name |
6-methylfuro[2,3-b]pyrrole-5-carbohydrazide |
InChI |
InChI=1S/C8H9N3O2/c1-11-6(7(12)10-9)4-5-2-3-13-8(5)11/h2-4H,9H2,1H3,(H,10,12) |
InChI-Schlüssel |
VHJVZCSIDPOUJL-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CC2=C1OC=C2)C(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


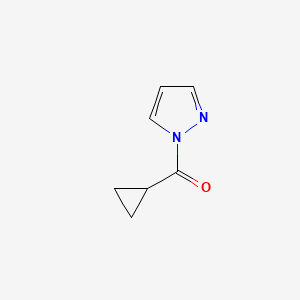
![(-)-Dicyclohexyl(2-(2-(diphenylphosphino)naphtho[2,1-b]furan-1-yl)phenyl)phosphine](/img/structure/B12893436.png)
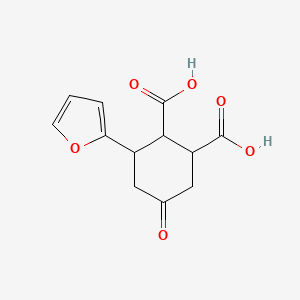
![[(5-Fluoro-7-iodoquinolin-8-yl)oxy]acetonitrile](/img/structure/B12893449.png)
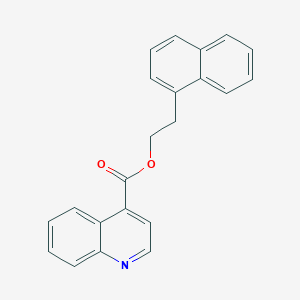

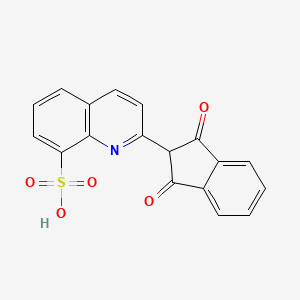
![(1R)-2'-(Di-m-tolylphosphino)-N,N-dimethyl-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-amine](/img/structure/B12893463.png)
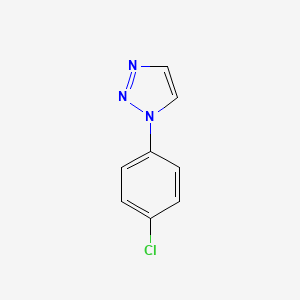
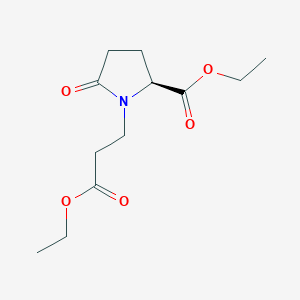
![2-((1H-Benzo[d]imidazol-2-yl)methyl)oxazole](/img/structure/B12893494.png)
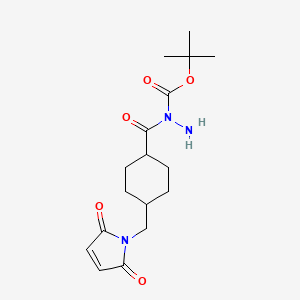
![Methyl 1H-imidazo[1,2-b]pyrazol-7-ylcarbamate](/img/structure/B12893508.png)

